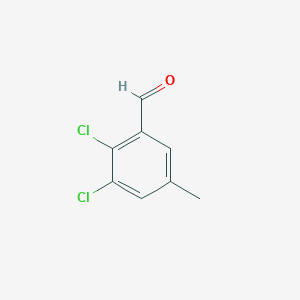
2,3-Dichloro-5-methylbenzaldehyde
描述
2,3-Dichloro-5-methylbenzaldehyde is an organic compound with the molecular formula C8H6Cl2O. It is a derivative of benzaldehyde, where two chlorine atoms and one methyl group are substituted at the 2, 3, and 5 positions of the benzene ring, respectively. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .
准备方法
Synthetic Routes and Reaction Conditions
2,3-Dichloro-5-methylbenzaldehyde can be synthesized through several methods. One common approach involves the chlorination of 5-methylbenzaldehyde using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the 2 and 3 positions .
Another method involves the use of microwave-assisted Claisen-Schmidt condensation reactions. In this process, aldehydes are reacted with acetone under microwave irradiation to produce benzalacetones selectively without self-condensation products. This method offers the advantage of shorter reaction times and higher yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for efficiency and yield, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems ensures precise control over reaction parameters, resulting in consistent product quality .
化学反应分析
Types of Reactions
2,3-Dichloro-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 2,3-Dichloro-5-methylbenzoic acid
Reduction: 2,3-Dichloro-5-methylbenzyl alcohol, 2,3-Dichloro-5-methylbenzene
Substitution: Various substituted benzaldehydes depending on the nucleophile used
科学研究应用
2,3-Dichloro-5-methylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems.
Medicine: this compound is explored for its potential therapeutic properties.
Industry: In industrial applications, this compound is used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,3-Dichloro-5-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. In chemical reactions, the compound’s electrophilic nature allows it to participate in nucleophilic substitution and addition reactions. The presence of chlorine atoms enhances its reactivity, making it a versatile intermediate in organic synthesis .
In biological systems, this compound can interact with enzymes and receptors, affecting cellular processes. Its chlorinated structure may influence its binding affinity and specificity towards certain biological targets, leading to various biochemical effects .
相似化合物的比较
2,3-Dichloro-5-methylbenzaldehyde can be compared with other similar compounds, such as:
2,3-Dichlorobenzaldehyde: Lacks the methyl group at the 5 position, resulting in different reactivity and applications.
2,5-Dichlorobenzaldehyde: Chlorine atoms are positioned differently, affecting its chemical properties and uses.
3,4-Dichlorobenzaldehyde: Chlorine atoms are adjacent, leading to distinct reactivity patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and selectivity in chemical reactions. This makes it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
2,3-dichloro-5-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5-2-6(4-11)8(10)7(9)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGBENCKKVTOFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


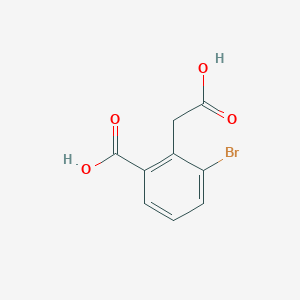
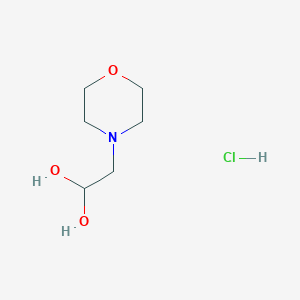

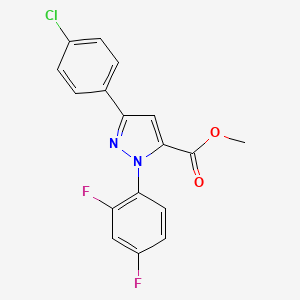

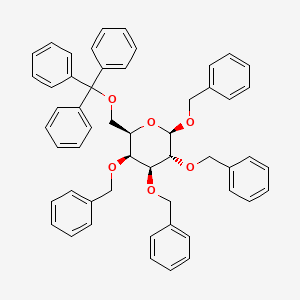
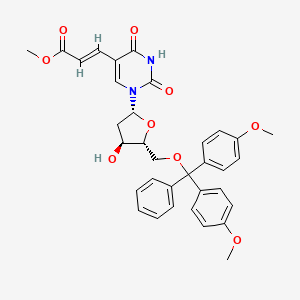

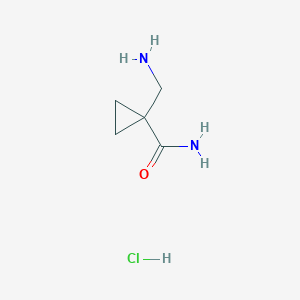


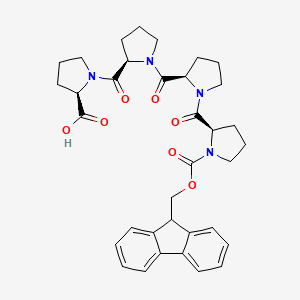
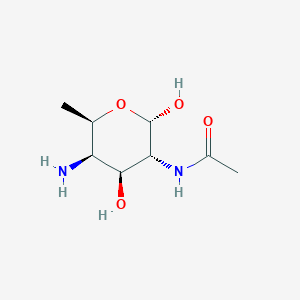
![tert-Butyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1447152.png)
